2-bromo-4-(1-bromoethyl)-1-methylbenzene
Description
2-Bromo-4-(1-bromoethyl)-1-methylbenzene is a brominated aromatic compound with a benzene ring substituted at three positions:
- Position 1: Methyl group (-CH₃).
- Position 2: Bromine atom (-Br).
- Position 4: 1-Bromoethyl group (-CH₂CH₂Br), where the bromine is attached to the first carbon of the ethyl chain.
Molecular Formula: C₉H₁₀Br₂ (calculated based on substituent arrangement).
Key Features:
- High molecular weight due to two bromine atoms.
- Potential reactivity in substitution reactions (e.g., Suzuki coupling, photocycloadditions) due to bromine substituents.
- Steric and electronic effects influenced by the methyl and bromoethyl groups.
Properties
CAS No. |
65190-01-4 |
|---|---|
Molecular Formula |
C9H10Br2 |
Molecular Weight |
278 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(1-bromoethyl)-1-methylbenzene typically involves the bromination of 4-ethyl-1-methylbenzene. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions, higher yields, and improved safety. The use of automated systems allows for precise addition of reagents and efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(1-bromoethyl)-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include 4-(1-bromoethyl)-1-methylbenzene-2-carboxylic acid or 4-(1-bromoethyl)-1-methylbenzene-2-one.
Reduction: Products include 4-ethyl-1-methylbenzene.
Scientific Research Applications
2-bromo-4-(1-bromoethyl)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-(1-bromoethyl)-1-methylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of different products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
The following compounds share structural similarities, differing in substituent type, position, or halogenation patterns:
Key Observations :
Halogenation Effects: Bromine substituents increase molecular weight and reactivity. For example, 1-bromo-2-(1-bromoethyl)-4-chlorobenzene (MW 298.41) exhibits higher hydrophobicity than non-halogenated analogs, influencing solubility and bioactivity . Fluorine (as in 2-bromo-4-(1-bromoethyl)-1-fluorobenzene) reduces steric bulk compared to methyl groups but enhances electronic withdrawal .
Synthetic Yields :
- Alkoxy-substituted derivatives (e.g., 2-bromo-1-(2-bromoethoxy)-4-methylbenzene) achieve higher yields (84%) under mild conditions compared to methoxy analogs (38–40%) requiring photocycloadditions .
Bromoethyl groups introduce branching, affecting crystallinity and melting points in analogs like 1-bromo-2-(1-bromoethyl)-4-chlorobenzene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
